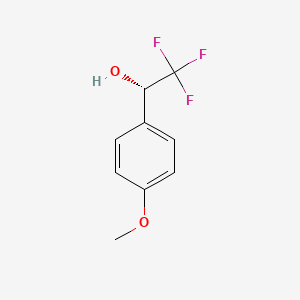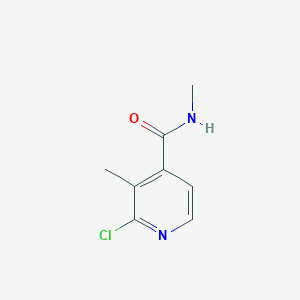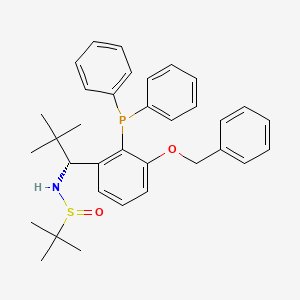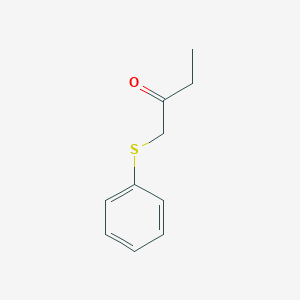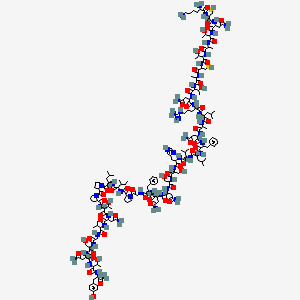
H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents and protecting groups to prevent unwanted reactions. The peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The final product undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
This peptide has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, such as drug delivery systems and vaccines.
Industry: Utilized in the development of biomaterials and biosensors.
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-δ-Hydroxy-DL-Lys-OH · HCl: A peptide with a similar lysine residue but different functional groups.
H-Lys-DL-Cys(1)-DL-Asn-Thr-Ala-DL-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2: Another peptide with a similar sequence but different amino acid composition.
Uniqueness
The uniqueness of “H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2” lies in its specific sequence and the presence of unique amino acids like xiThr and xiIle, which may impart distinct structural and functional properties.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C170H267N51O53S2 |
|---|---|
Poids moléculaire |
3937 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]butanediamide |
InChI |
InChI=1S/C170H267N51O53S2/c1-21-80(12)129(162(267)206-109(54-77(6)7)168(273)221-51-33-42-117(221)169(274)220-50-32-41-116(220)159(264)218-134(88(20)229)166(271)205-108(65-124(179)237)150(255)211-127(78(8)9)160(265)185-67-125(238)191-110(69-222)153(258)201-106(63-122(177)235)151(256)217-133(87(19)228)164(269)193-96(135(180)240)55-91-43-45-93(230)46-44-91)213-158(263)115-40-31-49-219(115)126(239)68-186-140(245)99(56-89-34-24-22-25-35-89)197-147(252)103(60-119(174)232)199-148(253)104(61-120(175)233)200-154(259)111(70-223)208-155(260)112(71-224)207-144(249)101(58-92-66-183-74-187-92)203-161(266)128(79(10)11)212-149(254)98(53-76(4)5)196-143(248)100(57-90-36-26-23-27-37-90)198-146(251)102(59-118(173)231)194-136(241)81(13)188-142(247)97(52-75(2)3)195-141(246)95(39-30-48-184-170(181)182)192-145(250)105(62-121(176)234)204-165(270)131(85(17)226)214-137(242)82(14)189-156(261)113(72-275)210-167(272)132(86(18)227)215-138(243)83(15)190-163(268)130(84(16)225)216-152(257)107(64-123(178)236)202-157(262)114(73-276)209-139(244)94(172)38-28-29-47-171/h22-27,34-37,43-46,66,74-88,94-117,127-134,222-230,275-276H,21,28-33,38-42,47-65,67-73,171-172H2,1-20H3,(H2,173,231)(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,240)(H,183,187)(H,185,265)(H,186,245)(H,188,247)(H,189,261)(H,190,268)(H,191,238)(H,192,250)(H,193,269)(H,194,241)(H,195,246)(H,196,248)(H,197,252)(H,198,251)(H,199,253)(H,200,259)(H,201,258)(H,202,262)(H,203,266)(H,204,270)(H,205,271)(H,206,267)(H,207,249)(H,208,260)(H,209,244)(H,210,272)(H,211,255)(H,212,254)(H,213,263)(H,214,242)(H,215,243)(H,216,257)(H,217,256)(H,218,264)(H4,181,182,184) |
Clé InChI |
HCPSOPBFIOZJIO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


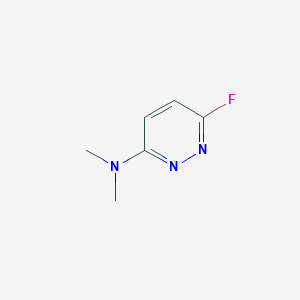
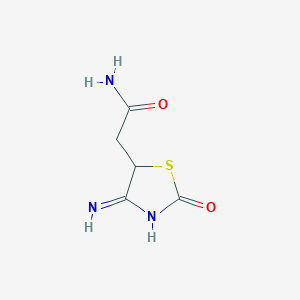
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
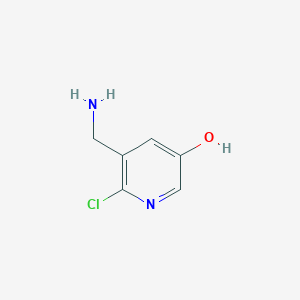
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
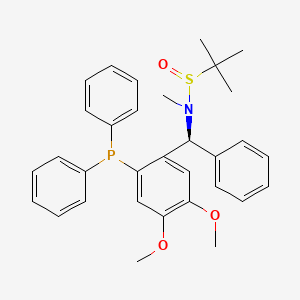
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
